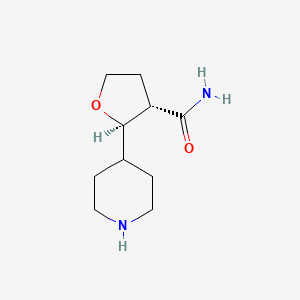
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, also known as POC, is a small molecule that has been widely studied for its potential therapeutic applications. POC belongs to a class of compounds known as oxolane carboxamides, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can lead to changes in neuronal activity.
実験室実験の利点と制限
One advantage of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and receptors in the body.
合成法
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with ethyl glyoxylate, followed by cyclization with sodium hydride. Another method involves the reaction of 4-piperidone with ethyl bromoacetate, followed by cyclization with sodium hydride. Both of these methods have been used to successfully synthesize this compound.
科学的研究の応用
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key factor in the development of the disease. In epilepsy research, this compound has been shown to have anticonvulsant effects.
特性
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

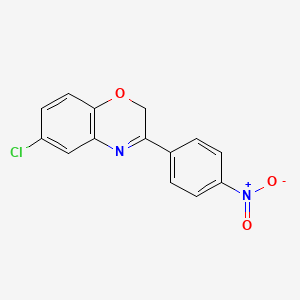
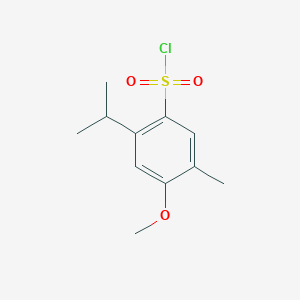
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
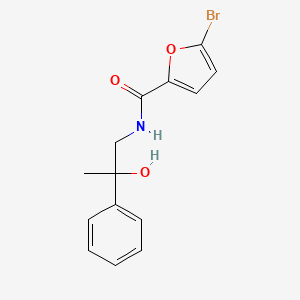
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)
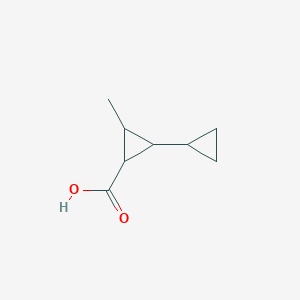
![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)
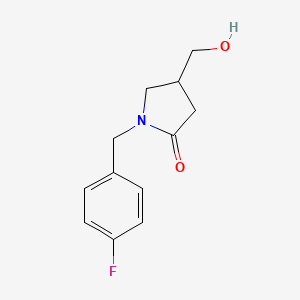

amine](/img/structure/B2882086.png)